molecular formula C20H18N4O2S B2637031 4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile CAS No. 2034584-78-4

4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile

Cat. No. B2637031
CAS RN: 2034584-78-4
M. Wt: 378.45
InChI Key: APOXWOQOPKNTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains several functional groups including a pyrazole ring, an isoquinoline ring, a sulfonyl group, and a nitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The isoquinoline ring could be synthesized through a Bischler-Napieralski reaction or a Pictet-Spengler reaction . The sulfonyl group and the nitrile group could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and isoquinoline rings are aromatic and planar, which could contribute to the compound’s stability and reactivity . The sulfonyl group is a good leaving group, which could make the compound reactive towards nucleophiles .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions . The sulfonyl group could be replaced by a nucleophile in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the nitrile and sulfonyl groups could make the compound polar and potentially soluble in polar solvents . The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest for further study in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-23-12-17(11-22-23)20-14-24(13-16-4-2-3-5-19(16)20)27(25,26)18-8-6-15(10-21)7-9-18/h2-9,11-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOXWOQOPKNTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.